molecular formula C17H17N7O2S B2687683 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034372-04-6

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2687683
CAS No.: 2034372-04-6
M. Wt: 383.43
InChI Key: MNRAPTJAKSNEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Bhuiyan et al. (2006) describes the synthesis of derivatives, including [1,2,4]triazolo[4,3-c]thieno- [3,2-e]pyrimidine, from heteroaromatic o-aminonitrile, which showed pronounced antimicrobial activity. This indicates the potential use of the compound in developing antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Insecticidal Assessment

  • Fadda et al. (2017) conducted a study involving the synthesis of various heterocycles incorporating a thiadiazole moiety, demonstrating their application in insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research implies the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Antiproliferative Activity

  • Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibition of the proliferation of endothelial and tumor cells. This suggests the compound's utility in cancer research and potential therapeutic applications (Ilić et al., 2011).

Synthesis and Characterization for Potential Insecticidal Agents

  • Soliman et al. (2020) synthesized biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety, demonstrating their use as insecticidal agents against Spodoptera littoralis. This research contributes to the development of new insecticides in agricultural practices (Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is suggested to be c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

This compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this kinase, such as cell growth and migration.

Result of Action

The molecular and cellular effects of this compound’s action are likely to include reduced cell growth and migration, given its inhibition of c-Met kinase . This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-3-26-14-7-6-12-20-21-13(24(12)22-14)10-18-16(25)15-11(2)19-17(27-15)23-8-4-5-9-23/h4-9H,3,10H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRAPTJAKSNEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)N4C=CC=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.